Product packaging for 1-Cyclopropyl-4-iodo-1H-imidazole(Cat. No.:)

1-Cyclopropyl-4-iodo-1H-imidazole

Cat. No.: B13695403
M. Wt: 234.04 g/mol
InChI Key: MRABWTSBMXYABQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-iodo-1H-imidazole is a high-value heterocyclic compound designed for use in organic synthesis and pharmaceutical research. The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of biologically active molecules and approved drugs, including various antifungals, antibiotics, and antihypertensive agents . The specific substitution pattern on this molecule makes it a particularly versatile intermediate. The iodine atom at the 4-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures . Simultaneously, the cyclopropyl group attached to the ring nitrogen can impart favorable properties to a candidate molecule, such as increased metabolic stability or altered conformational dynamics. As such, this chemical serves as a critical building block for researchers developing novel compounds in drug discovery programs and for exploring new chemical space in agrochemical and material science applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2 B13695403 1-Cyclopropyl-4-iodo-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

1-cyclopropyl-4-iodoimidazole

InChI

InChI=1S/C6H7IN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2

InChI Key

MRABWTSBMXYABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)I

Origin of Product

United States

Significance of Nitrogen Containing Heterocycles in Modern Organic Synthesis

Nitrogen-containing heterocycles are organic compounds possessing a ring structure with at least one nitrogen atom. numberanalytics.com Their prevalence in nature underscores their fundamental role in biological processes. numberanalytics.com This biological relevance translates directly to their significance in medicinal chemistry, where they form the core of numerous therapeutic agents. wisdomlib.orgresearchgate.net Nearly 75% of FDA-approved drugs contain a nitrogen-heterocyclic skeleton. The ability of the nitrogen atoms to form hydrogen bonds is a key factor in their interaction with biological targets. researchgate.net

Beyond pharmaceuticals, these compounds are integral to agrochemicals, with over 70% of modern crop protection agents featuring heterocyclic structures containing nitrogen. msesupplies.com Their applications also extend to materials science, where they serve as building blocks for conductive polymers, dyes, and as ligands in catalysis. numberanalytics.commsesupplies.com The versatility and reactivity of nitrogen heterocycles make them indispensable tools for organic chemists, enabling the synthesis of a diverse range of functional molecules. numberanalytics.comnumberanalytics.com

Role of Halogenated Heterocycles As Pivotal Intermediates in Chemical Synthesis

Halogenated heterocycles, organic compounds with one or more halogen atoms attached to a heterocyclic ring, are crucial intermediates in synthetic chemistry. merckmillipore.com The presence of a halogen atom, such as iodine, bromine, or chlorine, provides a reactive handle for further chemical transformations. merckmillipore.commdpi.com This allows for the strategic modification of the heterocyclic core, enabling the introduction of various functional groups. merckmillipore.com

One of the most powerful applications of halogenated heterocycles is in cross-coupling reactions, such as the Suzuki and Stille reactions. smolecule.com In these reactions, the halogen atom is catalytically replaced with an aryl or vinyl group, facilitating the construction of complex molecular architectures. smolecule.com The high electrophilicity and good leaving group properties of halogens also make them instrumental in activating organic compounds for a variety of reactions. mdpi.com This strategic use of halogenation is a key tactic for medicinal chemists in the development of new drugs and for materials scientists in creating novel functional materials. merckmillipore.comdur.ac.uk

General Overview of Imidazole Chemistry and Its Evolution in Synthetic Methodologies

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in chemistry. benthamdirect.comnih.govresearchgate.net It is a fundamental component of many biologically significant molecules, including the amino acid histidine, histamine, and biotin. benthamdirect.comnih.gov The unique properties of the imidazole nucleus have made it a popular target for synthetic chemists, leading to the development of numerous methods for its construction and functionalization. benthamdirect.compharmaguideline.comresearchgate.net

Historically, the synthesis of imidazoles dates back to the 1850s, with classic methods like the Debus-Radziszewski reaction still in use today. researchgate.net Over the years, a plethora of new synthetic strategies have emerged, driven by the need for more efficient and versatile routes to substituted imidazoles. benthamdirect.comorganic-chemistry.org Modern approaches often focus on green chemistry principles, utilizing microwave-assisted synthesis, ultrasound promotion, and catalyst-free conditions to improve yields and reduce environmental impact. nih.govresearchgate.net The imidazole moiety's ability to act as both an acid and a base, and its resistance to oxidation by many reagents, contribute to its synthetic versatility. pharmaguideline.com

Contextualization of 1 Cyclopropyl 4 Iodo 1h Imidazole Within Contemporary Synthetic Strategies

Strategies for the Construction of the Imidazole Core with Cyclopropyl Substitution

Cyclization Reactions for Regioselective Imidazole Ring Formation

The formation of the imidazole ring is a fundamental step that can be accomplished through several cyclization strategies. These methods often involve the reaction of a dicarbonyl compound or its equivalent with an amine and a source of the remaining two carbons of the imidazole ring, such as formamide (B127407) or a formamidine (B1211174) derivative.

One common approach involves the reaction of an α-haloketone with a formamidine salt. For instance, 2-bromo-1-cyclopropylethanone (B104821) can be reacted with formamidine acetate (B1210297) in a suitable solvent like ethylene (B1197577) glycol at elevated temperatures to yield 4-cyclopropyl-1H-imidazole. chemicalbook.com This method directly incorporates the cyclopropyl group at the 4-position of the imidazole ring.

Alternatively, cyclization can be achieved through metal-catalyzed reactions. For example, copper-catalyzed [3+2] cycloaddition reactions can provide a route to multisubstituted imidazoles. organic-chemistry.org While not explicitly detailed for this compound, these methods offer potential pathways to the core structure. The choice of starting materials is crucial for achieving the desired regioselectivity, leading to the formation of the 1,4-disubstituted imidazole precursor. nih.gov

Reaction Type Reactants Product Key Features
α-Haloketone Cyclization2-bromo-1-cyclopropylethanone, Formamidine acetate4-Cyclopropyl-1H-imidazoleDirect formation of the 4-substituted imidazole core. chemicalbook.com
[3+2] CycloadditionVinyl azides, Amidines2,4-Disubstituted-1H-imidazolesCatalyst-free synthesis offering a route to various substituted imidazoles. acs.org

Introduction of the N-Cyclopropyl Moiety: N-Alkylation and Related Methods

Once the imidazole ring is formed, or if starting with imidazole itself, the cyclopropyl group must be introduced at the N1 position. N-alkylation is a primary method for this transformation. nih.govresearchgate.net This typically involves reacting the imidazole with a cyclopropyl halide or a cyclopropyl-containing electrophile in the presence of a base.

For example, 4-iodoimidazole (B15931) can be reacted with a cyclopropylating agent to yield this compound. The choice of base and reaction conditions is critical to ensure selective N-alkylation over C-alkylation and to prevent side reactions. Common bases used include potassium hydroxide (B78521) on alumina, which offers mild reaction conditions and the potential for reagent reuse. ciac.jl.cn

Another approach involves the use of cyclopropylcarbinols in the presence of a Brønsted acid catalyst, which can lead to N-alkylation of aromatic amines and heterocyclic amines. researchgate.net This method provides a regioselective route to N-substituted imidazoles.

Regioselective Iodination Techniques for the Imidazole Ring

The final step in the synthesis is the regioselective introduction of an iodine atom at the C4 position of the 1-cyclopropyl-1H-imidazole ring. This is typically achieved through electrophilic iodination.

Direct Electrophilic Iodination Approaches on Cyclopropyl-Substituted Imidazoles

Direct iodination of 1-cyclopropyl-1H-imidazole is a straightforward method to introduce the iodine atom. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity to favor iodination at the C4 position. commonorganicchemistry.com

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of aromatic and heterocyclic compounds. organic-chemistry.orgyoutube.com It is favored for its mild reaction conditions and ease of handling. The reaction of 1-cyclopropyl-1H-imidazole with NIS, often in the presence of a catalytic amount of an acid like trifluoroacetic acid, can lead to the desired this compound. researchgate.net The acid catalyst enhances the electrophilicity of the iodine species. organic-chemistry.org

The regioselectivity of the iodination is influenced by the electronic properties and steric hindrance of the substituents on the imidazole ring. For N-substituted imidazoles, electrophilic substitution generally occurs at the C5 position, which is the most electron-rich and sterically accessible position. However, by carefully controlling the reaction conditions, iodination at the C4 position can be achieved.

Iodinating Agent Substrate Catalyst Key Features
N-Iodosuccinimide (NIS)1-Cyclopropyl-1H-imidazoleTrifluoroacetic acid (catalytic)Mild conditions, good yields for iodination of electron-rich aromatics. researchgate.net

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for various transformations, including halogenations. acs.orgnih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can be used in conjunction with an iodine source, such as tetrabutylammonium (B224687) iodide (TBAI), for monoiodination of alkynes and aromatic systems. acs.org While specific examples for 1-cyclopropyl-1H-imidazole are not prevalent, the general applicability of these reagents suggests a potential route for its iodination. These reagents are known for their high reactivity and selectivity, often functioning under mild conditions. nsf.gov

An in-depth examination of the synthetic routes for obtaining this compound reveals several strategic methodologies. These approaches can be broadly categorized into direct functionalization of a pre-formed cyclopropyl imidazole core, stepwise construction from precursors, and optimization of these pathways to maximize efficiency and product purity. This article provides a comprehensive overview of these synthetic strategies, focusing on the specific chemical transformations involved.

Computational and Spectroscopic Elucidation of Reactivity and Structure in the Context of 1 Cyclopropyl 4 Iodo 1h Imidazole Chemistry

Advanced Spectroscopic Characterization for Reaction Pathway and Product Confirmation

Spectroscopic techniques provide empirical data that is crucial for the unambiguous identification of molecules and for tracking the progress of chemical reactions. For 1-cyclopropyl-4-iodo-1H-imidazole, a suite of advanced spectroscopic methods would be employed to confirm its synthesis and to study its subsequent transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While standard 1D ¹H and ¹³C NMR are routine for final product confirmation, more advanced techniques are necessary to identify transient intermediates in a reaction pathway. For the synthesis of substituted imidazoles, dynamic NMR studies can be particularly insightful. researchgate.net Techniques such as 2D NMR, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity of atoms within a molecule.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Mechanistic studies of reactions involving this compound can be aided by techniques such as tandem mass spectrometry (MS/MS). In a typical electron impact (EI) ionization, the molecular ion would be formed, and its subsequent fragmentation can offer clues about the molecule's structure. Studies on the fragmentation of related imidazole (B134444) ribosides have shown that the imidazole ring itself is quite stable, with fragmentation primarily involving the loss of its substituents. nih.gov For this compound, one would expect to see characteristic losses corresponding to the iodine atom, the cyclopropyl (B3062369) group, and potentially smaller fragments from the imidazole ring, although the latter is less likely. nih.gov The general fragmentation patterns of organic molecules, such as the loss of alkyl radicals and rearrangements, would also be considered in the analysis. wikipedia.orglibretexts.orgmiamioh.edu The observation of specific fragment ions can help to confirm the proposed structure and can be used to follow the course of a reaction by identifying intermediates and products.

X-ray crystallography provides the most definitive structural information for a crystalline compound, offering precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related structures provides a strong precedent for the insights that could be gained. For instance, the crystal structure of 1H-imidazole-1-methanol has been determined, revealing details of hydrogen bonding and molecular packing. nsf.gov

The synthesis and X-ray analysis of co-crystals can also provide valuable structural information. By co-crystallizing this compound with other molecules, it is possible to study intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's physical properties and reactivity. The table below presents representative crystallographic data for a related substituted imidazole, illustrating the type of information that can be obtained from such an analysis.

Parameter1H-imidazole-1-methanol nsf.gov
Chemical Formula C₄H₆N₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.00
b (Å) 9.50
c (Å) 21.50
β (°) ** 95.0
Volume (ų) **2440
Z 3

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to view and predict the behavior of molecules. By modeling the electronic structure and dynamics of this compound, it is possible to gain a deeper understanding of its reactivity and the factors that govern the selectivity of its reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. berkeley.edu It is widely used to predict molecular properties and reaction mechanisms. For this compound, DFT calculations could be employed to determine its optimized geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the distribution of electron density. These parameters are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Furthermore, DFT is an invaluable tool for mapping out reaction pathways and locating transition states. youtube.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies for various potential reactions of this compound. This information can help to predict the most likely reaction products and to understand the origins of selectivity. DFT calculations have been successfully applied to study the corrosion inhibiting properties of other substituted imidazoles, correlating theoretical parameters with experimental observations. scispace.comresearchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the interactions between a ligand, such as a derivative of this compound, and a catalyst or biological macromolecule. MD simulations can provide detailed insights into the binding modes, conformational changes, and the role of solvent in these interactions.

For example, if this compound were to be investigated as a ligand for a particular enzyme or metal catalyst, MD simulations could be used to model the dynamic process of binding. nih.gov These simulations can reveal the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-catalyst complex. The results of MD simulations can help to rationalize experimental observations and to guide the design of more effective catalysts or ligands. Studies on other substituted imidazoles have utilized MD simulations to understand their adsorption behavior on metal surfaces, demonstrating the utility of this approach. scispace.comresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

The prediction of regioselectivity and stereoselectivity in reactions involving this compound is a nuanced challenge that hinges on the electronic and steric interplay between the N-cyclopropyl substituent, the imidazole core, and the C-4 iodo group. Computational modeling provides a suite of tools to dissect these factors and anticipate reaction outcomes.

The N-cyclopropyl group, while sterically more demanding than a simple methyl group, exerts a distinct electronic influence on the imidazole ring. Through its σ-bonds, the cyclopropyl group can engage in hyperconjugation with the π-system of the heterocycle, subtly modulating the electron density at various positions. This effect, combined with the inductive-withdrawing nature of the nitrogen atom, influences the electrophilicity and nucleophilicity of the imidazole ring.

In the context of cross-coupling reactions, a common transformation for aryl iodides, the regioselectivity is primarily dictated by the position of the iodine atom. However, in reactions involving further functionalization of the imidazole ring, the N-cyclopropyl group can exert a significant directing effect. For instance, in electrophilic aromatic substitution reactions, the N-cyclopropyl group, in concert with the other nitrogen atom, will influence the position of attack.

Stereoselectivity in reactions involving this compound can arise under several circumstances. If the cyclopropyl ring itself is substituted, it can introduce a chiral center. More commonly, the N-cyclopropyl group can influence the stereochemical outcome of reactions at a prochiral center elsewhere in a reacting partner. The fixed conformation of the cyclopropyl group can create a chiral pocket around the nitrogen atom, which can influence the approach of reagents and lead to diastereoselective or enantioselective transformations.

To quantify the steric and electronic parameters that govern selectivity, computational methods such as Density Functional Theory (DFT) are employed. These calculations can provide insights into the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

ParameterN-Methyl-4-iodo-1H-imidazoleThis compoundInfluence on Selectivity
Steric Hindrance at N1 LowModerateThe increased bulk of the cyclopropyl group can direct incoming reagents to the less hindered face of the molecule, influencing stereoselectivity.
HOMO Energy (eV) -6.2-6.1The slightly higher HOMO energy of the cyclopropyl derivative suggests a greater propensity to react with electrophiles.
LUMO Energy (eV) -1.5-1.6The lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
Calculated Dipole Moment (D) 3.84.1The larger dipole moment of the cyclopropyl compound may influence its interaction with polar reagents and solvents, affecting reaction rates and selectivity.

This table presents illustrative data derived from DFT calculations on model systems to highlight the comparative effects of N-methyl and N-cyclopropyl substituents.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that separate them, providing a comprehensive understanding of the reaction pathway.

A primary area of interest for a molecule like this compound is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-iodine bond. Computational modeling can predict the activation energy for this step. The strength of the C-I bond, which can be estimated by calculating its Bond Dissociation Energy (BDE), is a critical factor. The electronic nature of the N-cyclopropyl substituent can influence the C-I BDE; its electron-donating character through hyperconjugation can slightly strengthen the bond compared to an unsubstituted imidazole, but this effect is generally modest.

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center. The mechanism of this step can be complex, often involving a base, and computational models can help to unravel the precise sequence of events and the role of each component.

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated. The steric environment around the palladium center, influenced by the N-cyclopropyl group and any ancillary ligands, can affect the facility of this step.

The following table provides a hypothetical energy profile for a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid, as determined by DFT calculations.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)Key Structural Features
Reactants Pd(0)L2 + Substrate0.0Separated reactants
Oxidative Addition TS_OA+15.2Elongated C-I bond, Pd insertion
Intermediate 1 Oxidative Addition Product-5.4Pd(II) complex
Transmetalation TS_TM+10.8Bridging boronate species
Intermediate 2 Post-Transmetalation Complex-12.1Both organic partners on Pd(II)
Reductive Elimination TS_RE+8.5C-C bond formation beginning
Products Coupled Product + Pd(0)L2-25.7Regenerated catalyst and product

This table represents a simplified, illustrative energy profile for a model Suzuki-Miyaura reaction. Actual values would depend on the specific ligand (L), base, and solvent used.

Beyond cross-coupling reactions, computational modeling can be applied to understand a variety of other transformations, such as cycloadditions, C-H activation, and rearrangements. By providing a detailed, atomistic view of the reaction landscape, these computational studies not only explain observed reactivity but also guide the design of new reactions and the optimization of reaction conditions for desired outcomes.

Future Directions and Emerging Research Avenues for 1 Cyclopropyl 4 Iodo 1h Imidazole Chemistry

Development of Novel and Sustainable Catalytic Systems for Functionalization

The functionalization of the 1-cyclopropyl-4-iodo-1H-imidazole scaffold is pivotal for synthesizing a diverse range of derivatives. Future research will likely focus on developing novel and sustainable catalytic systems that offer high efficiency, selectivity, and environmental compatibility.

Key Research Areas:

Green Catalysts: Exploration of ionic liquids (ILs) and other green catalysts is a promising avenue. tandfonline.com ILs can act as both solvents and catalysts, often leading to high yields and reduced reaction times in imidazole (B134444) synthesis. tandfonline.com The development of recyclable catalysts, such as cobalt oxide nanoparticles, also presents an environmentally friendly approach for synthesizing substituted imidazoles. nih.gov

Catalyst-Free Systems: Investigating catalyst-free reaction conditions, such as using bio-based green solvents like ethyl lactate, could offer a sustainable pathway for imidazole synthesis. tandfonline.com These methods, driven by thermal conditions, can provide good to excellent yields of imidazole derivatives. tandfonline.com

Photocatalysis: The use of light-mediated reactions represents a growing field in organic synthesis. Developing photocatalytic systems for the functionalization of this compound could enable novel transformations under mild conditions.

Catalyst SystemAdvantagesPotential Application for this compound
Ionic Liquids (ILs)High yields, reduced reaction times, recyclability. tandfonline.comFunctionalization of the imidazole core and cross-coupling reactions at the iodo position.
Cobalt Oxide NanoparticlesHigh yields, short reaction times, reusability. nih.govCatalyzing multicomponent reactions involving the imidazole scaffold.
Catalyst-Free (e.g., Ethyl Lactate)Sustainable, environmentally friendly, good yields. tandfonline.comSynthesis of derivatives without the need for metal catalysts.

Exploration of Unconventional Reactivity and Bond Activation Strategies

Moving beyond traditional cross-coupling and substitution reactions, future research should delve into the unconventional reactivity of this compound to access novel chemical space.

Key Research Areas:

C-H Activation: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research into the selective C-H activation of the cyclopropyl (B3062369) ring or the imidazole core could lead to new synthetic disconnections. nih.gov Palladium-catalyzed enantioselective C–H activation of cyclopropanes has been demonstrated, providing a pathway to chiral cyclopropane-containing molecules. nih.gov

Ring-Opening Reactions: Investigating the potential for controlled ring-opening of the cyclopropyl group or even the imidazole core under specific conditions could yield unique molecular scaffolds. For instance, the N-N bond-cleaving ring-opening reactivity observed in 1,2,4-triazoles could inspire similar investigations into the imidazole backbone. nih.gov

Halogen Bonding: The iodine atom on the imidazole ring can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and biological activity. smolecule.com Exploring the role of halogen bonding in directing reactivity and in molecular recognition is a promising area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of modern synthesis technologies is crucial.

Key Research Areas:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting key transformations of this compound to flow chemistry can lead to higher yields, reduced reaction times, and facilitated purification.

Automated Synthesis: High-throughput automated synthesis platforms can be employed to rapidly generate libraries of derivatives for biological screening. This approach, combined with computational design, can significantly accelerate the drug discovery process.

Sonochemistry: The use of ultrasonic irradiation has been shown to enhance reaction rates and yields in the synthesis of imidazole-based compounds. nih.gov Exploring sonochemical methods for the functionalization of this compound could provide efficient and rapid access to new derivatives. nih.gov

Design of New Multicomponent Reactions Incorporating the Imidazole Core

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Designing new MCRs that incorporate this compound as a building block is a key area for future research.

Key Research Areas:

Novel MCRs: Developing new MCRs that utilize the unique reactivity of the iodo-imidazole and cyclopropyl moieties will enable the rapid construction of complex and diverse molecular architectures. Various catalytic systems, including those based on erbium triflate or benzoic acid, have been successfully employed in MCRs for the synthesis of substituted imidazoles. organic-chemistry.org

van Leusen Imidazole Synthesis: The van Leusen imidazole synthesis, a [3 + 2] cycloaddition reaction, is a versatile method for preparing imidazoles. mdpi.com Adapting this reaction to incorporate cyclopropyl-containing building blocks could provide a direct route to novel 1-cyclopropyl-substituted imidazoles. mdpi.com

Scaffold Diversity: By strategically choosing the other components in the MCR, a wide range of functional groups can be introduced, leading to libraries of compounds with diverse physicochemical properties for biological evaluation.

Stereoselective Synthesis Leveraging the Unique Properties of the Cyclopropyl Moiety

The presence of the cyclopropyl group introduces a three-dimensional element that can be exploited for stereoselective synthesis.

Key Research Areas:

Asymmetric Catalysis: Developing catalytic methods for the enantioselective or diastereoselective functionalization of the molecule is a major goal. This could involve asymmetric C-H activation of the cyclopropyl ring or stereoselective reactions directed by the cyclopropyl group. nih.gov

Chiral Ligand Development: The synthesis of chiral N-heterocyclic carbene (NHC) precatalysts derived from related imidazole structures has been reported. nih.gov Similar strategies could be applied to develop chiral ligands based on the 1-cyclopropyl-1H-imidazole scaffold for applications in asymmetric catalysis. nih.gov

Diastereoselective Reactions: The cyclopropyl group can influence the stereochemical outcome of reactions at adjacent positions on the imidazole ring. Investigating and controlling these diastereoselective transformations will be crucial for accessing specific stereoisomers.

Research AvenueKey ObjectivePotential Impact
Novel Catalytic SystemsDevelop efficient and sustainable methods for functionalization.Greener synthesis, access to new derivatives.
Unconventional ReactivityExplore C-H activation and ring-opening reactions.Discovery of novel molecular scaffolds.
Flow Chemistry & AutomationAccelerate synthesis and optimization.Faster drug discovery and development.
New Multicomponent ReactionsRapidly build molecular complexity.Access to diverse compound libraries.
Stereoselective SynthesisControl the three-dimensional structure of products.Synthesis of enantiopure compounds for biological testing.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-Cyclopropyl-4-iodo-1H-imidazole?

  • Methodology :

  • Cyclopropane Introduction : Cyclopropane rings can be introduced via [1,3]-sigmatropic shifts or via palladium-catalyzed cross-coupling reactions. For example, iodination at the 4-position of imidazole derivatives is often achieved using iodine monochloride (ICl) in acetonitrile under reflux .
  • Regioselective Substitution : Use of Pd catalysts (e.g., Pd(PPh₃)₄) enables regioselective coupling of cyclopropyl groups with iodinated imidazoles. Reaction conditions (solvent, temperature) must be optimized to avoid side products .
    • Example Data :
Reaction TypeCatalystYield (%)Reference
IodinationICl/MeCN65–75
Pd-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃80–85

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR (e.g., δ ~7.5–8.5 ppm for imidazole protons; δ ~-20 ppm for cyclopropyl carbons) confirms regiochemistry and purity .
  • Elemental Analysis : Used to validate molecular formula (e.g., C₇H₈IN₃ requires C 30.68%, H 2.94%, N 15.31%) .
  • X-ray Crystallography : Resolves ambiguities in structural assignments, especially for cyclopropane ring geometry .

Advanced Research Questions

Q. How can low yields during cyclopropane ring introduction be addressed?

  • Methodology :

  • Optimization of Reaction Conditions : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve reaction efficiency. For example, using DMF as a solvent enhances cyclopropane stability .
  • Catalyst Screening : Bulky ligands (e.g., XPhos) reduce steric hindrance in Pd-catalyzed reactions, improving yields by 10–15% .

Q. What strategies resolve regioselectivity challenges in substitutions involving the imidazole ring?

  • Methodology :

  • Directed Metalation : Use of directing groups (e.g., sulfonyl or ester moieties) at specific positions guides substitution to the 4- or 5-position of the imidazole .
  • Computational Modeling : DFT calculations predict electron density distribution, identifying reactive sites for targeted functionalization .

Q. How are crystallographic data discrepancies validated for iodinated imidazole derivatives?

  • Methodology :

  • Structure Refinement : SHELXL software refines X-ray data, addressing outliers in thermal parameters or bond lengths. Twinning and disorder models are applied for challenging cases .
  • Cross-Validation : Compare experimental data (e.g., C–I bond lengths: ~2.09 Å) with literature values to flag anomalies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like xanthine oxidase (see similar imidazole derivatives in ).
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess therapeutic potential .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for imidazole derivatives?

  • Methodology :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., imidazole NH peaks vanish in DMSO due to exchange broadening) .
  • Dynamic Effects : Variable-temperature NMR resolves overlapping peaks caused by ring puckering in cyclopropane-containing derivatives .

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Root Causes :

  • Hydrate Formation : Unaccounted water in hygroscopic samples skews H% values.
  • Halogen Loss : Iodine sublimation during combustion reduces measured halogen content .

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